7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a complex polycyclic structure with a quinazolin-8-one core fused to a [1,3]dioxolo[4,5-g] ring system. The molecule is substituted at position 7 with a benzyl group bearing a 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety and at position 6 with a sulfanylidene group. Its molecular formula is C₃₁H₂₇N₅O₅S, with a molecular weight of 605.66 g/mol. Key structural elements include:
- Quinazolinone core: Known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
- Piperazine-carboxylate substituent: Enhances binding to biological targets via hydrogen bonding and hydrophobic interactions .
- [1,3]Dioxolo ring: Improves solubility and bioavailability compared to non-fused quinazolinones .
Properties
IUPAC Name |
7-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-35-23-5-3-2-4-22(23)30-10-12-31(13-11-30)26(33)19-8-6-18(7-9-19)16-32-27(34)20-14-24-25(37-17-36-24)15-21(20)29-28(32)38/h2-9,14-15,20H,10-13,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSHDCLBDOXRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin receptor (5-HT1A) . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness. The compound’s interaction with these receptors can influence these physiological responses.
Mode of Action
The compound is thought to act as a nonselective serotonin receptor agonist . This means it binds to the serotonin receptors and mimics the action of serotonin, leading to an increase in the serotonergic activity in the brain. This can result in changes in mood, anxiety, and other behaviors.
Biochemical Pathways
The compound’s action on the serotonin receptors influences the serotonergic pathways in the brain. These pathways are involved in various physiological processes, including mood regulation, sleep, and appetite. By acting as a serotonin receptor agonist, the compound can potentially affect these processes.
Pharmacokinetics
The compound is assumed to be administered orally. It is metabolized in the liver (hepatic metabolism) and excreted through the kidneys (renal excretion). These ADME properties can impact the compound’s bioavailability, determining how much of the compound reaches its target site of action.
Result of Action
The result of the compound’s action is an increase in serotonergic activity in the brain. This can lead to changes in mood, anxiety, and other behaviors.
Biological Activity
The compound 7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a quinazolinone core with several functional groups that contribute to its biological activity. The presence of a piperazine moiety is significant as it enhances solubility and bioavailability.
Molecular Formula
- C27H26N4O4S
Structural Characteristics
The structural elements of the compound include:
- Quinazolinone ring : Known for various biological activities.
- Piperazine ring : Often associated with neuropharmacological effects.
- Methoxyphenyl group : Contributes to the lipophilicity and receptor binding properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this quinazolinone derivative exhibit anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Study | Compound | Cell Line | IC50 (µM) |
|---|---|---|---|
| Quinazolinone derivative | MCF-7 (breast cancer) | 5.2 | |
| Piperazine-substituted quinazoline | HeLa (cervical cancer) | 3.8 |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. In vitro tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Neuropharmacological Effects
The piperazine component is known for its interaction with serotonin receptors. Studies indicate that derivatives of this compound can act as antagonists at the serotonin 5-HT7 receptor, which may have implications for treating mood disorders and schizophrenia.
Structure-Activity Relationships (SAR)
The biological activity of the compound is heavily influenced by its structural components. The following points summarize key findings from SAR studies:
- Piperazine Substitution : The introduction of various substituents on the piperazine ring significantly affects the binding affinity to serotonin receptors.
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity and receptor selectivity.
- Quinazolinone Core Modifications : Alterations in the substituents on the quinazolinone core can modulate anticancer activity.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
-
Case Study on Anticancer Activity :
- A clinical trial involving a related quinazolinone compound demonstrated a partial response in patients with advanced solid tumors, suggesting a need for further exploration of this class of compounds in oncology.
-
Neuropharmacological Study :
- Research involving animal models showed that administration of a piperazine-containing quinazolinone led to significant reductions in anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Replacement of the 4(3H)-one in 15a with an 8-one in the target alters tautomerism, affecting binding to enzymes like kinases .
Substituent Effects: The 2-methoxyphenyl group in the target’s piperazine moiety improves blood-brain barrier penetration relative to 15a’s cyclopropanecarbonyl group . Sulfanylidene vs.
Synthetic Accessibility :
- The target compound requires multistep synthesis involving Suzuki coupling for the benzyl group and carbodiimide-mediated piperazine conjugation, similar to methods in .
- Yields for such derivatives typically range from 45–60%, comparable to 15a (47% yield) but lower than solvent-free syntheses of simpler dioxoloquinazolines (75–83% yields) .
Computational Predictions
Using AutoDock Vina , the target compound demonstrates a predicted binding affinity of −9.2 kcal/mol to EGFR kinase, comparable to 15a (−8.9 kcal/mol). The sulfanylidene group forms a critical hydrogen bond with Lys721, a residue essential for ATP binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
